molecular formula C9H14O3 B3058315 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 88888-29-3

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No. B3058315
CAS RN: 88888-29-3
M. Wt: 170.21 g/mol
InChI Key: KGELZGSYCDHTLF-UHFFFAOYSA-N
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Description

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the molecular formula C₉H₁₄O₃ . It has a molecular weight of 170.21 .


Synthesis Analysis

The synthesis of 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo [2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The IUPAC name for this compound is 4-methoxybicyclo [2.2.1]heptane-1-carboxylic acid . The InChI code is 1S/C9H14O3/c1-12-9-4-2-8 (6-9,3-5-9)7 (10)11/h2-6H2,1H3, (H,10,11) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid include a formal [4 + 2] cycloaddition reaction . This reaction is enabled by organocatalysis and allows for the creation of a wide range of bicyclo [2.2.1]heptane-1-carboxylates .


Physical And Chemical Properties Analysis

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid is a powder . It has a melting point of 67-68 degrees Celsius . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Studies

  • A synthetic route for related compounds such as 1-p-methoxyphenyl and 1-p-methoxyphenyl-4-methylbicyclo[2.2.1]heptan-7-one was developed, utilizing benzilic acid rearrangement and oxidation processes (Deb, Chakraborti, & Ghatak, 1993).
  • Research on diastereomers of 3-amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid involved stereoselective functionalization and structural elucidation via various spectroscopy techniques (Palkó, Sándor, Sohár, & Fülöp, 2005).

Chemical Reactions and Derivatives

  • Studies on reactions like the cyclization of di-endo-3-aminobicyclo[2.2.1]heptane-2-carboxylic acid with 4-oxopentanoic acid yielded various products, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Stájer, Szabó, Csámpai, & Sohár, 2004).

Structural Analysis

  • Conformational studies of compounds like 3-benzamido-3-methoxycarbonylbicyclo[2.2.1]heptane-2-carboxylic acid, a structurally related compound, have provided insights into the torsion angles and hydrogen bonding patterns in this class of chemicals (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1997).

Applications in Stereochemistry

  • Research into the addition of hydrogen bromide to syn-7-methoxybicyclo[2.2.1]hept-2-ene, a related compound, sheds light on the stereochemistry of these types of molecules, which is crucial for understanding their behavior in various chemical reactions (Boerhorst & Klumpp, 2010).

Mechanism of Action

The mechanism of action for the synthesis of 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid involves a formal [4 + 2] cycloaddition reaction . This reaction is distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . Instead, this reaction is effected through a hydrogen bond catalysis .

Safety and Hazards

The safety information for 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-12-9-4-2-8(6-9,3-5-9)7(10)11/h2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGELZGSYCDHTLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC12CCC(C1)(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60616505
Record name 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid

CAS RN

88888-29-3
Record name 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60616505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybicyclo[2.2.1]heptane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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